molecular formula C17H25N3O5S B2572550 N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide CAS No. 896285-74-8

N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide

Cat. No.: B2572550
CAS No.: 896285-74-8
M. Wt: 383.46
InChI Key: ZCRXSKNLJYWOJT-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring a pyrrolidine ring substituted with a 2,5-dimethylbenzenesulfonyl group and a 2-hydroxyethyl moiety. The pyrrolidine scaffold is common in bioactive molecules, enhancing conformational rigidity and target interaction .

Properties

IUPAC Name

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-12-5-6-13(2)15(10-12)26(24,25)20-8-3-4-14(20)11-19-17(23)16(22)18-7-9-21/h5-6,10,14,21H,3-4,7-9,11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRXSKNLJYWOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step involves sulfonylation reactions where the benzenesulfonyl group is introduced to the pyrrolidine ring.

    Attachment of the Ethanediamide Moiety: The final step involves the coupling of the pyrrolidine derivative with ethanediamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring and the benzenesulfonyl group.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzenesulfonyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three analogues (Table 1), with structural variations influencing pharmacological properties:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features
Target Compound 2-Hydroxyethyl, 2,5-dimethylbenzenesulfonyl-pyrrolidinylmethyl High polarity due to hydroxyethyl; moderate lipophilicity from sulfonyl
N-Cycloheptyl-N′-({1-[(2,5-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide Cycloheptyl instead of hydroxyethyl Increased lipophilicity; potential for enhanced membrane permeability
N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide Carbamimidamido-indenyl, 4-chloro-3-fluorophenyl Higher binding affinity (AutoDock Vina score: co-crystallized inhibitor)
5-{[3,5-Diethyl-1-(2-hydroxyethyl)-1H-pyrazol-4-yl]oxy}benzene-1,3-dicarbonitrile Pyrazole-oxybenzene dicarbonitrile Distinct heterocyclic core; likely targets kinases or cytochrome P450

Binding Affinity and Molecular Docking

  • Target Compound: No explicit docking data is available, but its benzenesulfonyl group mimics known protease inhibitors (e.g., HIV-1 protease inhibitors), suggesting competitive binding .
  • Cycloheptyl Analogue : The bulky cycloheptyl group may hinder binding to shallow enzyme pockets but improve interaction with hydrophobic receptors .

Solubility and Pharmacokinetics

  • The hydroxyethyl group in the target compound enhances water solubility compared to the cycloheptyl analogue , which may suffer from poor bioavailability despite better membrane penetration .
  • Compound 274 () contains a pyrazole-oxybenzene dicarbonitrile group, which is highly planar and may reduce solubility but increase metabolic stability .

Research Findings and Implications

  • Enzyme Inhibition : The 2,5-dimethylbenzenesulfonyl group is critical for mimicking natural substrates in serine proteases, as seen in co-crystallized inhibitors like Compound 273 .
  • Metabolic Stability : The hydroxyethyl chain may reduce hepatic clearance compared to more lipophilic analogues, as observed in related ethanediamides .

Biological Activity

N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, which includes a sulfonyl group, a pyrrolidine ring, and an ethanediamide moiety, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O₄S. The compound's structure can be analyzed as follows:

Component Description
Sulfonyl Group Enhances binding interactions with proteins and enzymes.
Pyrrolidine Ring Contributes to binding affinity and specificity.
Ethanediamide Moiety Aids in stability and solubility in biological environments.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The sulfonyl group enhances the compound's binding capacity to various enzymes and receptors, potentially leading to inhibition or modulation of their activities. The pyrrolidine ring plays a critical role in determining the compound's pharmacokinetic properties, including absorption and distribution.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific oncogenic pathways.

Anti-inflammatory Effects

The presence of the pyrrolidine ring is associated with anti-inflammatory activity in various models. Compounds with similar structures have been reported to reduce inflammatory markers in vitro and in vivo.

Case Studies

  • In Vitro Studies
    • A study demonstrated that a related pyrrolidine derivative inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways.
    • Another investigation noted the anti-inflammatory effects of similar compounds on LPS-stimulated macrophages, showing a significant reduction in TNF-alpha production.
  • In Vivo Studies
    • Animal models treated with sulfonamide derivatives exhibited reduced tumor sizes compared to control groups, supporting their potential as therapeutic agents.
    • Inflammatory conditions were alleviated in rodent models when administered compounds structurally related to this compound.

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